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Abstract
Disialo-Asn, a term referring to a disialylated biantennary complex-type N-glycan attached to

an asparagine residue, represents a critical structural motif on many glycoproteins. These

structures are not typically found as free entities in nature but are integral components of

glycoproteins circulating in biological fluids and present on cell surfaces. Their terminal sialic

acid residues play a pivotal role in a myriad of biological processes, including cell-cell

recognition, immune modulation, and protein half-life regulation. This technical guide provides a

comprehensive overview of the natural sources and abundance of glycoproteins bearing these

disialylated structures, alongside detailed experimental protocols for their isolation,

characterization, and quantification.

Introduction to Disialo-Asn
Disialo-Asn is a glycopeptide structure, specifically a disialylated N-glycan covalently linked to

the amino acid asparagine (Asn). The core of this glycan is typically a biantennary complex-

type structure, meaning it has two branches (antennae), each terminating with a sialic acid

residue. The linkage of these sialic acids to the underlying galactose can be of different types,

most commonly α2,3- or α2,6-, and this variation can significantly impact the biological function

of the glycoprotein.

Sialic acids are key players in cellular communication and biological recognition.[1] Their

negative charge and terminal position on glycans mediate interactions with various receptors,

such as siglecs (sialic acid-binding immunoglobulin-like lectins), which are crucial in regulating
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immune responses. The degree of sialylation can also influence the circulating half-life of

glycoproteins.

Natural Sources and Abundance of Disialylated N-
Glycans
Disialylated N-glycans are ubiquitously found on a wide range of glycoproteins across various

biological sources. This section details their presence and relative abundance in some of the

most well-characterized natural sources.

Human Plasma
Human plasma is a rich source of glycoproteins, many of which carry disialylated N-glycans.

Transferrin, an iron-transport protein, is a notable example where afucosylated diantennary

disialylated glycans are the most abundant glycoform.[2][3][4] While absolute concentrations of

"Disialo-Asn" are not typically reported, the relative abundance of different glycoforms on

specific proteins provides valuable insight.

Glycoprotein Source

Relative
Abundance of
Disialylated N-
Glycans

Key Glycan
Structures

Reference

Transferrin Human Plasma

~75% of total N-

glycans are

tetrasialylated

(on the whole

protein, which

has two N-

glycosylation

sites)

Diantennary,

disialylated,

afucosylated

[2]

Alpha-1-acid

glycoprotein

(AGP)

Human Plasma

Highly sialylated,

with a significant

portion being di-,

tri-, and tetra-

sialylated

Complex bi-, tri-,

and tetra-

antennary

structures
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Bovine Milk
Bovine milk and colostrum are excellent sources of glycoproteins, many of which are highly

sialylated. Lactoferrin, an iron-binding glycoprotein with antimicrobial properties, is a prominent

example. The sialylation of bovine milk glycoproteins is dynamic, with colostrum being more

highly sialylated than mature milk.

Glycoprotein Source

Relative
Abundance of
Disialylated N-
Glycans

Key Glycan
Structures

Reference

Lactoferrin
Bovine

Colostrum & Milk

Variable, with a

significant

proportion of

mono- and di-

sialylated

glycans

Complex

biantennary

structures with

α2,3- and α2,6-

linked sialic acids

Glycomacropepti

de (from κ-

casein)

Bovine

Milk/Whey

Rich in sialylated

O- and N-

glycans

-

Egg White
Egg white from various avian species is a readily available source of glycoproteins.

Ovomucoid, a major allergen in egg white, is known to be glycosylated with sialylated N-

glycans. Studies on pigeon and quail egg whites have also revealed the presence of

disialylated glycan structures.
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Glycoprotein Source

Relative
Abundance of
Disialylated N-
Glycans

Key Glycan
Structures

Reference

Ovomucoid
Pigeon Egg

White

Disialyl glycans

are present,

though less

abundant than

monosialyl and

neutral glycans.

Complex tri- and

tetra-antennary

structures

Ovotransferrin
Pigeon Egg

White

Lowest

abundance of

disialyl glycans

among major

glycoproteins

Complex

triantennary

structures with

bisecting GlcNAc

Ovomucin Hen Egg White

Contains

sialylated N- and

O-glycans

Complex-type N-

glycans with

bisecting N-

acetylglucosamin

e

Experimental Protocols
This section provides detailed methodologies for the extraction, purification, and quantification

of disialylated N-glycans from a representative natural source, bovine milk.

Extraction and Purification of Glycoproteins from
Bovine Milk
This protocol is adapted from methods for isolating glycoproteins from bovine milk whey.

Materials:

Fresh bovine milk
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Tris-HCl buffer (50 mM, pH 7.4)

Sodium chloride (NaCl)

Centrifuge and centrifuge tubes

Dialysis tubing (10 kDa MWCO)

Lyophilizer

Procedure:

Defatting: Centrifuge fresh bovine milk at 4,000 x g for 30 minutes at 4°C to separate the

cream layer. Carefully collect the skim milk.

Casein Precipitation: Adjust the pH of the skim milk to 4.6 with 1 M HCl and incubate at 40°C

for 30 minutes to precipitate caseins.

Whey Collection: Centrifuge the acidified milk at 10,000 x g for 30 minutes at 4°C. The

supernatant, containing whey proteins (including lactoferrin), is carefully collected.

Ammonium Sulfate Precipitation: While stirring, slowly add solid ammonium sulfate to the

whey to a final saturation of 60%. Allow the proteins to precipitate overnight at 4°C.

Protein Pellet Collection: Centrifuge at 10,000 x g for 30 minutes at 4°C to collect the

precipitated glycoproteins.

Dialysis: Resuspend the pellet in a minimal volume of Tris-HCl buffer and dialyze extensively

against the same buffer at 4°C to remove excess salt.

Lyophilization: Freeze-dry the dialyzed protein solution to obtain a purified glycoprotein

powder.

Enzymatic Release of N-Glycans using PNGase F
This protocol is based on standard procedures for PNGase F digestion.

Materials:
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Purified glycoprotein sample

Denaturing buffer (e.g., 5% SDS, 1 M DTT)

NP-40 (10% solution)

PNGase F (Peptide-N-Glycosidase F)

Sodium phosphate buffer (50 mM, pH 7.5)

Water bath or heat block

Procedure:

Denaturation: Dissolve 100 µg of the glycoprotein sample in 10 µL of sodium phosphate

buffer. Add 2 µL of denaturing buffer and heat at 100°C for 10 minutes.

Neutralization: Cool the sample to room temperature. Add 2 µL of 10% NP-40 to counteract

the SDS.

Enzymatic Digestion: Add 1 µL of PNGase F (typically 500 units/µL).

Incubation: Incubate the reaction mixture at 37°C for 12-18 hours (overnight).

Protein Precipitation: Add three volumes of cold ethanol to precipitate the deglycosylated

protein. Incubate at -20°C for 30 minutes.

Glycan Collection: Centrifuge at 14,000 x g for 10 minutes. Carefully collect the supernatant

containing the released N-glycans.

Drying: Dry the glycan-containing supernatant in a vacuum centrifuge.

Fluorescent Labeling of Released N-Glycans
This protocol describes a common method using 2-aminobenzamide (2-AB) for fluorescent

labeling.

Materials:
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Dried N-glycan sample

2-Aminobenzamide (2-AB) labeling solution (e.g., 0.35 M 2-AB in 30% acetic acid in DMSO)

Reducing agent solution (e.g., 1 M sodium cyanoborohydride in DMSO)

Hydrophilic Interaction Liquid Chromatography (HILIC) solid-phase extraction (SPE)

cartridges

Acetonitrile (ACN)

Water

Procedure:

Labeling Reaction: Resuspend the dried N-glycans in 5 µL of the 2-AB labeling solution. Add

5 µL of the reducing agent solution.

Incubation: Incubate the mixture at 65°C for 2 hours.

Purification:

Condition a HILIC SPE cartridge with water, followed by ACN.

Dilute the labeling reaction with ACN to a final concentration of 95%.

Load the diluted sample onto the conditioned SPE cartridge.

Wash the cartridge with 95% ACN to remove excess labeling reagents.

Elute the labeled glycans with water.

Drying: Dry the eluted, labeled glycans in a vacuum centrifuge.

Quantification of Disialylated N-Glycans by HILIC-UPLC
This protocol outlines the analysis of fluorescently labeled N-glycans using Ultra-Performance

Liquid Chromatography with a HILIC column and fluorescence detection.
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Materials:

Dried, fluorescently labeled N-glycan sample

Acetonitrile (ACN)

Ammonium formate buffer (100 mM, pH 4.4)

UPLC system with a fluorescence detector and a HILIC column (e.g., BEH Glycan column)

Labeled glycan standards (optional, for calibration)

Procedure:

Sample Preparation: Reconstitute the dried, labeled N-glycans in a known volume of water

or an ACN/water mixture.

Chromatographic Separation:

Equilibrate the HILIC column with a high percentage of ACN (e.g., 78%) in ammonium

formate buffer.

Inject the sample onto the column.

Elute the glycans using a gradient of decreasing ACN concentration. Sialylated glycans

will elute later than neutral glycans due to their charge and hydrophilicity.

Detection: Monitor the elution profile using a fluorescence detector (e.g., excitation at 330

nm and emission at 420 nm for 2-AB).

Quantification: The area of the peaks corresponding to disialylated glycans can be integrated

and compared to the total area of all glycan peaks to determine the relative abundance.

Absolute quantification can be achieved by using a standard curve generated from known

amounts of labeled glycan standards.

Visualizations
Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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